Using pentanamide or isomeric pentenamides derails key cyclization routes to N-heterocycles. Pent-4-enamide (CAS 6852-94-4) is the required terminal alkene amide for precise 5- and 6-membered ring formation. • Enables 5-exo-trig radical cyclization to γ-lactams • Serves as RCM precursor for 6-membered lactams • Key scaffold for piperidine drug discovery. High purity (≥97%), reliable supply.
Pent-4-enamide is an organic compound featuring a primary amide and a terminal alkene functional group. This bifunctional structure makes it a valuable C5 building block in organic synthesis, primarily utilized as a precursor for the construction of nitrogen-containing heterocycles. Its utility is defined by the specific reactivity of the terminal double bond in concert with the nitrogen atom, enabling predictable and high-yield cyclization reactions to form five- and six-membered ring systems, which are prevalent in medicinal chemistry and materials science.
Substituting Pent-4-enamide with chemically similar compounds introduces critical process failures. Using the saturated analog, pentanamide, completely removes the terminal alkene, making key cyclization reactions such as radical cyclization or ring-closing metathesis impossible. Employing isomers like pent-3-enamide or pent-2-enamide alters the position of the double bond, which disrupts the established regioselectivity of ring-forming reactions; for instance, it prevents the highly favored 5-exo-trig pathway in radical cyclizations, leading to different products or reaction failure. Using homologs such as hex-5-enamide will result in larger ring systems (e.g., seven-membered rings instead of six), which often form with lower efficiency and possess different biological and physical properties. Therefore, for targeted synthesis of specific 5- and 6-membered N-heterocycles, Pent-4-enamide is the required precursor.
The terminal alkene of N-aryl-4-pentenamides is essential for amidyl radical-initiated 5-exo-trig cyclization, a standard method for creating γ-lactam rings. This reaction pathway is highly efficient for the pent-4-enamide framework, proceeding in moderate to good yields to form complex, multi-ring systems in a single step. The saturated analog, pentanamide, lacks the necessary alkene acceptor and cannot undergo this transformation, resulting in a 0% yield of the desired cyclized product.
| Evidence Dimension | Yield of γ-Lactam Product via Radical Cyclization |
| Target Compound Data | Moderate to good yields (specific examples range from 45-90% depending on substrate) |
| Comparator Or Baseline | Pentanamide (saturated analog): 0% yield |
| Quantified Difference | Qualitatively infinite; the reaction is impossible with the comparator. |
| Conditions | Silver- or copper-catalyzed radical cyclization conditions. |
For synthesizing γ-lactam cores found in many pharmaceuticals, Pent-4-enamide is a required precursor, as common saturated substitutes are inert under these reaction conditions.
Pent-4-enamide derivatives are ideal substrates for ruthenium-catalyzed Ring-Closing Metathesis (RCM) to form six-membered cyclic enamides such as dihydropyridinones. Studies show that RCM to form five- and six-membered rings is generally efficient and high-yielding. In contrast, attempting the same reaction with the next homolog, a hex-5-enamide derivative, would target a seven-membered ring. The formation of these medium-sized rings is often kinetically slower and more prone to competing intermolecular reactions or isomerization, leading to lower yields or undesired byproducts.
| Evidence Dimension | Ring Size and Yield in Enamide RCM |
| Target Compound Data | Forms 6-membered rings in good yields. |
| Comparator Or Baseline | Hex-5-enamide derivatives (homolog): Forms 7-membered rings, which are known to be challenging, often with lower yields or isomerization issues. |
| Quantified Difference | Structural (6- vs 7-membered ring); provides access to a thermodynamically and kinetically favored product class. |
| Conditions | Ruthenium-based catalysts (e.g., Grubbs' catalyst) in a suitable solvent like dichloromethane. |
To ensure the selective and efficient synthesis of a specific six-membered heterocycle, the pent-4-enamide backbone is the correct choice over other chain-length analogs.
The piperidine ring is one of the most important heterocyclic scaffolds in modern pharmaceuticals. The C5 backbone of Pent-4-enamide is the direct structural precursor for this six-membered ring system. The corresponding amine, pent-4-en-1-amine, is known to cyclize to form piperidine. Using a shorter C4 analog like but-3-enamide would lead to the smaller pyrrolidine ring, while a longer C6 analog (hex-5-enamide) would lead to the less common azepane ring. This makes Pent-4-enamide the ideal starting material for synthetic routes targeting the privileged piperidine core.
| Evidence Dimension | Resulting Heterocyclic Ring System |
| Target Compound Data | Forms a 6-membered piperidine ring system. |
| Comparator Or Baseline | But-3-enamide (C4 analog): Forms a 5-membered pyrrolidine ring. Hex-5-enamide (C6 analog): Forms a 7-membered azepane ring. |
| Quantified Difference | Structural; provides the correct carbon framework for the desired product class. |
| Conditions | Various intramolecular cyclization protocols for N-heterocycle synthesis. |
This compound provides the most direct synthetic route to the highly valued piperidine scaffold, avoiding the need for more complex ring-expansion or contraction strategies.
Ideal for research programs in medicinal chemistry that require the synthesis of diverse libraries of γ-lactams. The predictable reactivity in radical cyclizations allows for the reliable incorporation of this core scaffold into complex molecules targeted as enzyme inhibitors or other bioactive agents.
Serves as the key starting material for constructing six-membered unsaturated lactams via Ring-Closing Metathesis (RCM). This is the right choice when the project goal is specifically a six-membered ring, as it avoids the kinetic and thermodynamic challenges associated with forming larger rings from homologous precursors.
When the synthetic target is a substituted piperidine, one of the most prevalent motifs in approved drugs, Pent-4-enamide provides the optimal C5 N-acyl protected backbone for subsequent cyclization and modification strategies.
Irritant